An In-depth Technical Guide to 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: Synthesis, Properties, and Application in Drug Discovery
An In-depth Technical Guide to 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. As a key intermediate in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Elagolix, this compound holds significant interest for researchers in medicinal chemistry and drug development. This document offers a detailed, field-proven perspective on its synthesis, including a step-by-step protocol and a discussion of the underlying chemical principles. Furthermore, it contextualizes the importance of this molecule by examining the mechanism of action of Elagolix and the broader significance of urea derivatives in modern drug discovery.
Introduction: The Significance of a Key Intermediate
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, with CAS Number 830346-46-8, is a substituted benzylurea that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its primary importance lies in its role as a precursor to Elagolix, an orally active, non-peptide GnRH receptor antagonist approved for the management of pain associated with endometriosis.[1] The strategic placement of the fluoro and trifluoromethyl groups on the benzyl ring significantly influences the electronic properties and conformational preferences of the molecule, which are crucial for its subsequent transformations and the biological activity of the final drug product.
The urea moiety itself is a privileged scaffold in medicinal chemistry, known for its ability to form stable hydrogen-bonding networks with biological targets, thereby enhancing binding affinity and modulating pharmacokinetic properties.[3][4] Understanding the chemical behavior and synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is therefore essential for chemists and researchers involved in the development of GnRH antagonists and other therapeutics incorporating similar structural motifs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and quality control. The key properties of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 830346-46-8 | [1][5] |
| Molecular Formula | C₉H₈F₄N₂O | [5][6] |
| Molecular Weight | 236.17 g/mol | [5][6] |
| Appearance | White to yellow solid | [2] |
| Melting Point | Not available in cited literature | |
| Boiling Point | 268.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.393 g/cm³ (Predicted) | [2] |
| Solubility | Practically insoluble in water (0.076 g/L at 25 °C) | [2] |
| LogP | 3.104 (Predicted) | [2] |
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the urea protons (NH and NH₂). The aromatic region would likely display complex splitting patterns due to fluorine-proton coupling.
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¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the benzylic carbon, and the urea carbonyl carbon.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl-nitrogen bond.
Synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: A Detailed Protocol
The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a multi-step process that begins with the preparation of its precursor, 2-fluoro-6-(trifluoromethyl)benzylamine. The subsequent reaction of this amine with urea yields the target compound.
Synthesis of the Precursor: 2-Fluoro-6-(trifluoromethyl)benzylamine
A common route to 2-fluoro-6-(trifluoromethyl)benzylamine involves the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile. A Chinese patent outlines a method that avoids the use of highly toxic and flammable reagents like borane, opting for a safer reduction method.[7]
Experimental Protocol (Adapted from Patent Literature):
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Reduction of the Nitrile: To a solution of 2-fluoro-6-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., an alcohol/water mixture), a reducing agent such as zinc powder is added in the presence of an acid (e.g., hydrochloric acid).[8]
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Reaction Conditions: The reaction mixture is typically heated to facilitate the reduction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess reducing agent is filtered off. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield 2-fluoro-6-(trifluoromethyl)benzylamine.
Synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
The final step involves the reaction of 2-fluoro-6-(trifluoromethyl)benzylamine with urea in the presence of an acid catalyst.[5]
Experimental Protocol (Adapted from ChemicalBook): [5]
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Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, add 2-fluoro-6-(trifluoromethyl)benzylamine (1 equivalent), urea (1.25 equivalents), water, and concentrated hydrochloric acid.
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Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for approximately 3 hours. The reaction should be monitored by TLC to track the consumption of the starting amine.
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Crystallization and Isolation: After the reaction is complete, the solution is cooled in an ice-water bath to induce crystallization of the product.
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Purification: The resulting white solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea. A reported yield for this reaction is 91%.[5]
Causality Behind Experimental Choices:
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Acid Catalyst: The use of hydrochloric acid is crucial for protonating the urea, making it a more electrophilic species and facilitating the nucleophilic attack by the benzylamine.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Cooling for Crystallization: The product has low solubility in cold water, allowing for its effective isolation from the reaction mixture by crystallization upon cooling.
Self-Validating System:
The purity of the synthesized 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea can be validated through standard analytical techniques:
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Melting Point Determination: A sharp melting point range indicates high purity.
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NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
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Mass Spectrometry: Verifies the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound with high accuracy.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea.
Role in Drug Discovery: The Path to Elagolix
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a pivotal intermediate in the multi-step synthesis of Elagolix.[7] The subsequent steps in the synthesis involve the cyclization of this urea derivative with a suitable diketone to form the core pyrimidinedione ring of Elagolix.[7]
Mechanism of Action of Elagolix
Elagolix functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[9][10][11] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] This suppression of gonadotropins results in a dose-dependent decrease in the production of ovarian sex hormones, including estrogen and progesterone.[9] In conditions like endometriosis, where the growth of endometrial tissue outside the uterus is estrogen-dependent, the reduction in estrogen levels by Elagolix alleviates pain and other symptoms.
Signaling Pathway Diagram
Caption: Elagolix mechanism of action on the HPG axis.
Conclusion
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a compound of significant interest due to its indispensable role in the synthesis of Elagolix. Its chemical properties are dictated by the interplay of the urea functionality and the electronically modified benzyl ring. The synthesis of this intermediate can be achieved through a robust and scalable process, which has been outlined in detail in this guide. For researchers in drug discovery and development, a thorough understanding of the synthesis and properties of such key intermediates is crucial for the efficient and successful development of novel therapeutics. The insights provided in this technical guide are intended to support these endeavors and facilitate further innovation in the field of medicinal chemistry.
References
-
Home Sunshine Pharma. 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea CAS 830346-46-8. Available from: [Link]
-
Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics, 59(3), 295-307. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Elagolix Sodium? (2024). Available from: [Link]
-
Wikipedia. Elagolix. Available from: [Link]
-
precisionFDA. N-(2-FLUORO-6-(TRIFLUOROMETHYL)BENZYL)UREA. Available from: [Link]
-
Craven, P. V., et al. (2022). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Molecules, 27(15), 4983. Available from: [Link]
-
Soli, E. D., et al. (2021). Synthesis of [3H]- and [14C]-labeled elagolix. Journal of Labelled Compounds and Radiopharmaceuticals, 64(7), 254-261. Available from: [Link]
- Google Patents. Preparation method of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea. CN110041232A.
-
European Patent Office. METHOD FOR PREPARING ELAGOLIX INTERMEDIATE AND COMPOSITION THEREOF. EP 3733650 A1. Available from: [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Available from: [Link]
-
Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045337. Available from: [Link]
Sources
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Synthesis of [H-3]- and [C-14]-labeled elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea(57-13-6) 13C NMR [m.chemicalbook.com]
- 5. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. data.epo.org [data.epo.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]
- 9. rsc.org [rsc.org]
- 10. Elagolix Sodium Compositions and Processes (2019) | Niharika Chauhan | 5 Citations [scispace.com]
- 11. CAS#:830346-46-8 | 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | Chemsrc [chemsrc.com]
